molecular formula C11H13ClO5S B1517786 Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate CAS No. 1154568-86-1

Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate

Cat. No.: B1517786
CAS No.: 1154568-86-1
M. Wt: 292.74 g/mol
InChI Key: QJIQAMHVZSBHCD-UHFFFAOYSA-N
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Description

Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate (CAS 1154568-86-1) is a high-purity benzoate ester derivative supplied with a documented purity of 95% . This compound, with the molecular formula C11H13ClO5S and a molecular weight of 292.73 g/mol, serves as a versatile and reactive chemical building block in organic synthesis and medicinal chemistry research . Its structure features both a reactive chlorosulfonyl group and a methoxymethyl substituent on the same benzoate core, making it a valuable intermediate for constructing more complex molecules. The chlorosulfonyl group acts as a powerful electrophile, readily undergoing nucleophilic substitution reactions with amines to form sulfonamides, a key functional group in many pharmaceuticals and agrochemicals . The methoxymethyl group can influence the compound's electronic properties and solubility, while the ethyl ester can be hydrolyzed to the corresponding acid or transesterified. Researchers utilize this reagent in the synthesis of targeted chemical entities, such as tyrosine kinase inhibitors . The compound is associated with the MDL number MFCD11979542 . Handlers should observe standard safety precautions, as it may cause skin and eye irritation and be harmful if swallowed . This product is intended for research and development purposes in a laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

ethyl 3-chlorosulfonyl-5-(methoxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO5S/c1-3-17-11(13)9-4-8(7-16-2)5-10(6-9)18(12,14)15/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIQAMHVZSBHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)COC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154568-86-1
Record name ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
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Biological Activity

Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure and Synthesis

The compound features a chlorosulfonyl group attached to a benzoate structure, which is known for its reactivity and ability to participate in various chemical reactions. The synthesis of this compound typically involves the chlorosulfonation of a methoxymethyl-substituted benzoate compound.

Table 1: Chemical Structure

ComponentStructure
Ethyl Group-O-C2H5
Chlorosulfonyl Group-SO2Cl
Methoxymethyl Group-O-CH3
Benzoate BackboneC6H4-COO-

Antimicrobial Properties

Research indicates that sulfonamide compounds, including this compound, exhibit antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains.

  • Mechanism of Action : Sulfonamides interfere with bacterial folic acid synthesis by competitively inhibiting the enzyme dihydropteroate synthase, which is crucial for synthesizing folate from para-aminobenzoic acid (PABA).

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties. It has been hypothesized that the compound could inhibit viral replication by targeting specific viral enzymes.

  • Case Study : In vitro assays have demonstrated that related sulfonamide compounds exhibit significant antiviral activity against hepatitis B virus (HBV) and other viral pathogens, indicating a potential for similar effects in this compound.

Cytotoxicity and Cancer Research

The cytotoxic effects of sulfonamide derivatives have been investigated in various cancer cell lines. This compound's structural similarities to known anticancer agents warrant further exploration.

  • Research Findings : In studies involving breast cancer (MCF-7) and lung cancer (A549) cell lines, certain sulfonamide derivatives exhibited IC50 values indicating effective cytotoxicity.

Table 2: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/EC50 ValuesReference
AntimicrobialVarious BacteriaVaries
AntiviralHBVNot specified
CytotoxicityMCF-7Varies
CytotoxicityA549Varies

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate in Drug Synthesis : Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to introduce sulfonyl groups makes it valuable in creating compounds with enhanced biological activity.
  • Bromodomain Inhibitors : Research indicates that this compound can be utilized in developing bromodomain inhibitors, which are relevant for treating diseases such as systemic mastocytosis and other allergic conditions . These inhibitors play a crucial role in modulating inflammatory responses and are being explored for therapeutic applications.
  • Anti-inflammatory Agents : The compound has potential applications as a precursor to anti-inflammatory drugs. Studies have shown that derivatives of sulfonyl compounds exhibit significant anti-inflammatory properties, indicating that this compound could lead to new treatments for inflammatory diseases .

Agrochemical Applications

  • Pesticide Development : this compound is also being investigated for its role in the synthesis of agrochemicals, particularly pesticides. Its unique structure allows for the modification of existing pesticide frameworks to enhance efficacy and reduce environmental impact.
  • Herbicide Formulations : The compound can be incorporated into herbicide formulations, where it may help improve the selectivity and potency of active ingredients against specific weed species.

Research Findings and Case Studies

  • Reactivity Studies : Interaction studies have demonstrated the reactivity of this compound with various nucleophiles, which is essential for understanding its potential biological effects. These studies are critical for assessing both efficacy and safety before any therapeutic application.
  • Comparative Analysis : Comparative studies with structurally similar compounds reveal that this compound exhibits unique reactivity patterns due to its methoxymethyl and chlorosulfonyl groups. This distinctiveness opens avenues for developing novel compounds with improved pharmacological profiles.

Data Summary Table

Application AreaSpecific UsePotential Impact
PharmaceuticalsIntermediate for drug synthesisDevelopment of anti-inflammatory and bromodomain inhibitors
AgrochemicalsPesticide and herbicide formulationsEnhanced efficacy and reduced environmental impact
ResearchReactivity studiesUnderstanding biological effects and safety

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is highlighted through comparisons with analogous compounds (Table 1).

Structural Analogues with Chlorosulfonyl Groups

  • Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate (CID 65543613) :

    • Molecular Formula : C₁₀H₁₀BrClO₄S.
    • Key Features : Incorporates bromo (-Br) and methyl (-CH₃) groups at the 3- and 2-positions, respectively. The bromo substituent may enhance electrophilic reactivity, while the methyl group could sterically hinder substitution reactions.
    • Applications : Primarily studied for its structural properties and collision cross-section data .
  • Ethyl 2-(chlorosulfonyl) acetate :

    • Key Features : Chlorosulfonyl group attached to an acetate ester. Lacks aromaticity, reducing conjugation effects.
    • Applications : Serves as a reactive intermediate for synthesizing sulfonated aliphatic compounds .

Benzoate Derivatives with Bioactive Substituents

  • Ethyl-substituted oxothiazolidine benzoates (e.g., compounds 4b, 4f, 4h): Key Features: Contain oxothiazolidine rings and substituents like 3-chlorobenzamido or 4-methoxybenzamido. Biological Activity: Potent inhibitors of aldose reductase (ALR1), with IC₅₀ values as low as 0.02 µM.
  • Ethyl 2-methoxy-5-sulfamoylbenzoate (CAS 33045-53-3) :

    • Key Features : Sulfamoyl (-SO₂NH₂) group replaces chlorosulfonyl, and a methoxy (-OCH₃) group is at the 2-position.
    • Applications : Likely explored for antimicrobial or anti-inflammatory properties, given the prevalence of sulfamoyl groups in such agents .

Heterocyclic and Complex Esters

  • Ethyl 3-[5-(chlorosulfonyl)-2-thienyl]-1,2,4-oxadiazole-5-carboxylate (CAS 388088-70-8): Key Features: Integrates a thienyl-oxadiazole hybrid structure. The chlorosulfonyl group is attached to a thiophene ring, enabling unique electronic interactions. Applications: Potential use in agrochemicals or as a building block for heterocyclic drug candidates .
  • I-6501 and I-6502 (isoquinoline derivatives): Key Features: Contain isoxazolylamino or dioxoisoquinolinyl groups linked via pentylthio or pentyloxy chains.

Key Findings and Trends

Reactivity and Functionalization :

  • The chlorosulfonyl group in this compound allows for versatile derivatization, contrasting with sulfamoyl or methoxy-substituted analogs, which are less reactive .
  • Bromo or methyl substituents (e.g., CID 65543613) alter steric and electronic profiles, impacting synthetic pathways .

Biological Activity Correlations :

  • Ethyl-substituted oxothiazolidine benzoates demonstrate that electron-withdrawing groups (e.g., chloro, bromo) enhance enzyme inhibition, whereas methoxymethyl groups may balance solubility and target binding .
  • The absence of aromatic rings in aliphatic chlorosulfonyl esters (e.g., ethyl 2-(chlorosulfonyl) acetate) limits their use in targeted therapies compared to benzoate-based analogs .

Commercial and Research Relevance: Discontinuation notices for this compound contrast with its availability from specialized suppliers , highlighting supply chain variability. Structural complexity in heterocyclic derivatives (e.g., thienyl-oxadiazole compounds) expands application scope but complicates synthesis .

Preparation Methods

Starting Material Preparation

The synthesis begins with commercially available benzoic acid derivatives, particularly 3-(methoxymethyl)benzoic acid. This compound itself is often prepared by etherification of salicylic acid derivatives or methyl salicylate using methylating agents such as dimethyl sulfate under controlled conditions.

Chlorosulfonation Step

  • Reagents: Chlorosulfonic acid (ClSO3H) or thionyl chloride (SOCl2) are commonly used for introducing the chlorosulfonyl group.
  • Conditions: The reaction is typically carried out under controlled temperature, often at reflux or slightly elevated temperatures, to avoid decomposition and side reactions.
  • Mechanism: Electrophilic aromatic substitution where the aromatic ring is sulfonated and then converted to the chlorosulfonyl derivative.

This step is critical and requires careful handling due to the corrosive and reactive nature of chlorosulfonic acid. The reaction generates waste acids and requires efficient neutralization and purification protocols.

Esterification to Ethyl Benzoate

  • Method: The carboxylic acid group of 3-(chlorosulfonyl)-5-(methoxymethyl)benzoic acid is esterified with ethanol in the presence of acid catalysts or via direct esterification methods.
  • Conditions: Reflux in ethanol or other suitable solvents with acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • Outcome: Formation of ethyl ester enhances the compound's stability and solubility for subsequent applications.

Representative Reaction Scheme

Step Reactants Reagents/Conditions Product Notes
1 Benzoic acid derivative Methylation (e.g., dimethyl sulfate) 3-(methoxymethyl)benzoic acid Etherification step
2 3-(methoxymethyl)benzoic acid Chlorosulfonic acid, reflux 3-(chlorosulfonyl)-5-(methoxymethyl)benzoic acid Chlorosulfonation step
3 3-(chlorosulfonyl)-5-(methoxymethyl)benzoic acid Ethanol, acid catalyst, reflux This compound Esterification step

Research Findings and Optimization Notes

  • Yield and Purity: Optimized chlorosulfonation and esterification conditions yield products with high purity (>98%) and good overall yields.
  • Safety and Environmental Considerations: The use of chlorosulfonic acid involves handling hazards and generation of acidic waste. Modern methods emphasize minimizing waste and improving safety through controlled addition and neutralization steps.
  • Alternative Routes: Some patents and literature report alternative routes involving amination and further functional group transformations, but these often involve more complex steps or high-pressure conditions.
  • Process Improvements: Recent developments focus on cleaner production methods, reducing waste acid generation, and simplifying purification to lower costs and environmental impact.

Summary Table of Preparation Methods

Aspect Method Details Advantages Disadvantages
Starting Material 3-(methoxymethyl)benzoic acid from methylation Readily available precursors Requires controlled methylation
Chlorosulfonation Chlorosulfonic acid, reflux Efficient sulfonylation Hazardous reagents, waste acids
Esterification Ethanol, acid catalyst, reflux Produces stable ethyl ester Requires acid catalyst handling
Purification Crystallization, neutralization High purity product Multi-step purification needed
Environmental Impact Waste acid neutralization and disposal Improved methods reduce waste Traditional methods generate waste

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
Reactant of Route 2
Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate

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